molecular formula C15H15N3O B2486938 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 354538-15-1

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2486938
CAS No.: 354538-15-1
M. Wt: 253.305
InChI Key: XZIYWAXFXDKMTK-UHFFFAOYSA-N
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Description

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 2-position and a 4-methylphenyl group at the 7-position. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

  • Oxidation can yield nitroso or nitro derivatives.
  • Reduction can produce dihydroquinazoline derivatives.
  • Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, especially in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Aminobenzothiazole: Known for its versatile applications in medicinal chemistry.

    2-Amino-4H-benzo[b]pyran: Another heterocyclic compound with significant biological activities.

Comparison: 2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core and the presence of the 4-methylphenyl group, which may confer distinct biological properties. Compared to 2-aminobenzothiazole and 2-amino-4H-benzo[b]pyran, this compound may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-amino-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-2-4-10(5-3-9)11-6-13-12(14(19)7-11)8-17-15(16)18-13/h2-5,8,11H,6-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIYWAXFXDKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-p-tolyl-cyclohexane-1,3-dione (484 mg, 1.77 mmol) from stage 1, guanidine hydrochloride (784 mg, 8.26 mmol) and sodium carbonate (1.31 g, 12.39 mmol), following the procedure described for the synthesis of 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2) except that the mixture was heated at reflux for 24 h.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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